molecular formula C5H5N5 B3148820 [1,2,4]Triazolo[4,3-b]pyridazin-8-amine CAS No. 6583-39-7

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B3148820
CAS No.: 6583-39-7
M. Wt: 135.13 g/mol
InChI Key: VQGGJIKNMDSGEQ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method involves the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid. The reaction conditions often require the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied in large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazolopyridazines.

Scientific Research Applications

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets. For instance, as a tankyrase inhibitor, it binds to the catalytic domain of tankyrase enzymes, preventing their activity. This inhibition can disrupt the Wnt signaling pathway, which is often implicated in cancer . Additionally, its modulation of GABA_A receptors involves binding to allosteric sites, enhancing the receptor’s response to the neurotransmitter GABA .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
  • [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
  • [1,2,4]Triazolo[4,3-a]quinoxaline

Uniqueness

[1,2,4]Triazolo[4,3-b]pyridazin-8-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to inhibit tankyrase and modulate GABA_A receptors sets it apart from other triazolopyridazines, making it a valuable compound for targeted research in medicinal chemistry and neuroscience .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-8-10-3-7-9-5(4)10/h1-3H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGGJIKNMDSGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984321
Record name [1,2,4]Triazolo[4,3-b]pyridazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6583-39-7
Record name NSC75294
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[4,3-b]pyridazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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